molecular formula C3H9BO3<br>B(OCH3)3<br>C3H9BO3 B150158 Trimethyl borate CAS No. 121-43-7

Trimethyl borate

Cat. No. B150158
CAS RN: 121-43-7
M. Wt: 103.92 g/mol
InChI Key: WRECIMRULFAWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl borate (TMB) is a chemical compound that has been explored for its potential applications in various fields, including as an electrolyte additive in lithium-ion batteries. It has been identified as a suppressant for self-discharge in high voltage layered lithium-rich oxide cathodes, which are used in lithium-ion batteries . Additionally, TMB has been utilized in thin-layer chromatography for the resolution of lipids, demonstrating its utility in analytical chemistry .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of trimethyl borate, its derivatives and applications suggest that it can be synthesized and modified to enhance its properties for specific uses. For instance, its derivatives, triethyl borate and tripropyl borate, have been synthesized and compared for their effectiveness as electrolyte additives .

Molecular Structure Analysis

The molecular structure of trimethyl borate-related compounds has been extensively studied using gas electron diffraction and spectroscopic data. For example, the molecular structure of trimethylamine-boron triiodide has been determined, providing insights into the bond lengths and angles within the molecule . Similar studies have been conducted on trimethylphosphine-boron tribromide , trimethylphosphine-borane , and trimethylamine-boron trifluoride , which offer a deeper understanding of the molecular geometry and potential barriers around the boron-containing bonds.

Chemical Reactions Analysis

Trimethyl borate reacts with phosphates and their non-covalent complexes, leading to the addition and loss of methanol molecules. These reactions result in covalently bound structures between the phosphate and boron, which have been supported by ab initio calculations . Additionally, the molecular structures of complexes formed with trimethylamine and boron trichloride or boron tribromide have been determined, indicating the potential barriers around the nitrogen-boron bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethyl borate and its derivatives have been analyzed in the context of their applications. For instance, as an electrolyte additive, TMB improves the cyclic stability and rate capability of layered cathodes in lithium-ion batteries. This improvement is attributed to the preferential oxidation of TMB and the formation of a stable, low impedance film on the cathode surface . The molecular structures of various complexes involving trimethyl borate analogs have also been studied, revealing details about bond distances, angles, and potential barriers, which are crucial for understanding their reactivity and stability .

Scientific Research Applications

Electrolyte Additive for Lithium-Ion Batteries

Trimethyl borate (TB) has shown potential as an electrolyte additive in lithium-ion batteries. It has been used to enhance the cyclic stability and rate capability of layered cathodes such as LiNi1/3Co1/3Mn1/3O2 (LNCM) under high voltages. Adding TB to the electrolyte resulted in significant improvements in capacity retention and discharge capacity at high rates, attributed to the formation of a stable, low impedance film on the cathode surface, which prevents electrolyte decomposition and dissolution of transition metal ions from the cathode (Wang Zaisheng et al., 2015). A series of lithium alkyl trimethyl borates have also been investigated as cathode film-forming additives, improving the capacity retention and efficiency of high-voltage graphite/LiNi0.5Mn1.5O4 cells, especially at elevated temperatures. These borates form a cathode passivation film that inhibits electrolyte oxidation and Mn dissolution (Mengqing Xu et al., 2016).

Chemical Engineering and Industrial Applications

In the field of chemical engineering, trimethyl borate is recognized for its role as a catalyst and auxiliary solvent in brass welding, and as a high-energy fuel in aircrafts. Its vapor-liquid equilibrium with methanol is crucial in industrial processes, and the separation of its azeotropes is an area of active research, with computer-aided molecular design being used for solvent selection in extractive distillation processes (Zhenyu Bao et al., 2015).

Organic Synthesis

In organic synthesis, trimethyl borate serves as an effective promoter for amide bond formation with various carboxylic acids and amines, offering high yield and purity. It also facilitates the direct conversion of primary amides to secondary amides through transamidation (P. Starkov & T. Sheppard, 2011).

Material Science and Surface Engineering

Trimethyl borate is involved in the synthesis of advanced materials such as boron carbide powders, used for their hardness and resistance to chemical attack. The preparation of uniform submicron-sized boron carbide at high temperatures and rapid heating rates has been studied, with trimethyl borate used directly as a pyrolysis material (J. Zhao et al., 2019). In tribology, trimethyl borate has been used to simulate tribochemical reactions on steel surfaces, resulting in reduced friction and wear due to the formation of a borate glass network (D. Philippon et al., 2011).

Safety And Hazards

Trimethyl borate is highly flammable . It is toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It may damage fertility or the unborn child . It causes damage to organs .

properties

IUPAC Name

trimethyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRECIMRULFAWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO3, Array
Record name TRIMETHYL BORATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4715
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037738
Record name Trimethyl borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name TRIMETHYL BORATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4715
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trimethyl borate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1486
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

67.5 °C, 68 °C
Record name TRIMETHYL BORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C
Record name TRIMETHYL BORATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4715
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIMETHYL BORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction
Record name TRIMETHYL BORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.915 g/cu cm, Relative density (water = 1): 0.915
Record name TRIMETHYL BORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

3.59 (Air = 1), Relative vapor density (air = 1): 3.6
Record name TRIMETHYL BORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18
Record name Trimethyl borate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1486
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIMETHYL BORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

Trimethyl borate

Color/Form

Colorless, moisture-sensitive liquid; fumes in air

CAS RN

121-43-7, 3349-42-6
Record name TRIMETHYL BORATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4715
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trimethyl borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl borate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMETHYL BORATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Boric acid (H3BO3), trimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethyl borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3349-42-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYL BORATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82U64J6F5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMETHYL BORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-29.3 °C, -29 °C
Record name TRIMETHYL BORATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIMETHYL BORATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0593
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 522 g (3.0 mols) of diethylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 515 g of a polymerizable boron-containing compound H (an esterification product of boric acid with diethylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound H was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
522 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 202 g (1.0 mol) of dipropylene glycol monomethacrylate and 412 g (2.0 mols) of tripropylene glycol monomethyl ether, followed by keeping them at 60° C. for 1 hour with stirring in a dry air atmosphere and then heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 610 g of the polymerizable boron-containing compound B represented by the formula (1). An infrared absorption spectrum of the resulting polymerizable boron-containing compound B was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dipropylene glycol monomethacrylate
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
412 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Then, 207.6 g (2.0 mols) of trimethyl borate was added to 618 g (3.0 mols) of tripropylene glycol monomethyl ether. The mixture was heated to 60° C. with stirring in a dry nitrogen atmosphere. After the mixture was kept at 60° C. for 1 hour, it was heated to 120° C. over a period of 1 hour. After the temperature reached 120° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 610 g of a polymerizable boron-containing compound G (an esterification product of boric acid with tripropylene glycol monomethyl ether) represented by the formula (3). An infrared absorption spectrum of the resulting polymerizable boron-containing compound G was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 606 g (3.0 mols) of dipropylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 600 g of a polymerizable boron-containing compound F (an esterification product of boric acid with dipropylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound F was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
dipropylene glycol monomethacrylate
Quantity
606 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Then, 207.6 g (2.0 mols) of trimethyl borate was added to 492 g (3.0 mols) of triethylene glycol monomethyl ether. The mixture was heated to 60° C. with stirring in a dry nitrogen atmosphere. After the mixture was kept at 60° C. for 1 hour, it was heated to 120° C. over a period of 1 hour. After the temperature reached 120° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 1485 g of a polymerizable boron-containing compound I (an esterification product of boric acid with triethylene glycol monomethyl ether) represented by the formula (3). An infrared absorption spectrum of the resulting polymerizable boron-containing compound I was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
492 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trimethyl borate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trimethyl borate
Reactant of Route 3
Trimethyl borate
Reactant of Route 4
Trimethyl borate

Citations

For This Compound
5,850
Citations
Q Liu, G Yang, S Liu, M Han, Z Wang… - ACS applied materials & …, 2019 - ACS Publications
… Herein, we introduce trimethyl borate (TMB) as an additive of the commercial electrolyte to ameliorate the performance of a LiCoO 2 cell charged to 4.5 V because its addition lowers the …
Number of citations: 70 pubs.acs.org
AA Yontar, AG Özgüner, MA Adıgüzel… - Journal of the Energy …, 2022 - Elsevier
In this study, droplet tests were carried out for pure and blended forms of diesel fuel, which is the traditional fuel, and trimethyl borate fuel, which is new generation fuels. In this context, …
Number of citations: 5 www.sciencedirect.com
AA Yontar, D Sofuoğlu, H Değirmenci, T Ayaz, D Üstün - Energy, 2023 - Elsevier
… process, unlike triethyl borate and trimethyl borate fuels. The curves of … In the flame formed by the trimethyl borate droplet, the … delay was measured for trimethyl borate, while the longest …
Number of citations: 2 www.sciencedirect.com
Q Liu, G Yang, S Li, S Zhang, R Chen… - … Applied Materials & …, 2021 - ACS Publications
… Herein, we investigated the synergistic effects of trimethyl borate (TMB) in two dual-additive electrolytes on protecting the LiNi 0.8 Co 0.1 Mn 0.1 O 2 and LiCoO 2 cathode materials …
Number of citations: 18 pubs.acs.org
VM Kassel, CM Hanneman, CP Delaney… - Journal of the …, 2021 - ACS Publications
… in the absence of trimethyl borate after 1 h. Trimethyl borate loadings ranging from 0.6 to 2.4 … of tris(trimethylsilyl) borate in place of trimethyl borate to preclude the in situ generation of …
Number of citations: 32 pubs.acs.org
Z Wang, L Xing, J Li, B Li, M Xu, Y Liao, W Li - Electrochimica Acta, 2015 - Elsevier
Trimethyl borate (TB) is used as an electrolyte additive to improve cyclic stability and rate capability of a layered cathode, LiNi 1/3 Co 1/3 Mn 1/3 O 2 (LNCM), under 4.5 V (vs. Li/Li + ). …
Number of citations: 32 www.sciencedirect.com
E Gültekin, A Calam, M Şahin - Energy Sources, Part A: Recovery …, 2023 - Taylor & Francis
… In this study, trimethyl borate was analyzed for combustion … Trimethyl borate was added with 1%, 1.5%, 2%, and 2.5% by … Trimethyl borate accelerates the combustion with closing to …
Number of citations: 1 www.tandfonline.com
S Gronert, AJ Richard - Journal of the American Society for Mass …, 2002 - Elsevier
… In this paper, we report the use of trimethyl borate (TMB) as reagent for cross-linking hydrogen-bonded complexes of inorganic and bioorganic phosphates. This compound and related …
Number of citations: 34 www.sciencedirect.com
CC Chang, KY Lee, HY Lee, YH Su, LJ Her - Journal of Power Sources, 2012 - Elsevier
Alkyl- and phenyl-substituted borate anion receptors, triphenyl borate (TPB) and trimethyl borate (TMB), are investigated as electrolyte additives in lithium ion batteries (LiFePO 4 …
Number of citations: 24 www.sciencedirect.com
ZX Xiao, SL Cui, YY Wang, S Liu, GR Li… - ACS Sustainable …, 2021 - ACS Publications
… Herein, it is proposed to add trimethyl borate (TMB) in commercial electrolyte to enhance the interfacial stability of LiNi 0.88 Co 0.09 Al 0.03 O 2 cathode material. By adjusting the …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.